molecular formula C20H18ClNO4 B2889798 (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one CAS No. 899391-81-2

(Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one

Cat. No. B2889798
CAS RN: 899391-81-2
M. Wt: 371.82
InChI Key: TWXJANVUWUANHD-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one, also known as CM-272, is a potent inhibitor of the protein-protein interaction between MDM2 and p53. This compound has been extensively studied for its potential use in cancer therapy due to its ability to restore the function of the tumor suppressor protein p53, which is often inactivated in cancer cells.

Scientific Research Applications

Synthesis and Chemical Properties

The compound belongs to a class of chemicals that includes benzofuran derivatives, known for their diverse chemical properties and potential biological activities. Research has focused on synthesizing various derivatives and analyzing their chemical properties. For instance, a study on the synthesis of benzofuran-morpholinomethyl-pyrazoline hybrids highlighted their significant vasodilatation properties, indicating potential applications in vascular health research (Hassan et al., 2014).

Potential Biological Activities

The biological activities of benzofuran derivatives have been a key focus area, with studies exploring their various potential applications. For example, the synthesis and evaluation of derivatives for antiviral activities and cytotoxicity have been documented, suggesting their utility in developing new therapeutic agents (Abdelhafez et al., 2011). Another study described the synthesis of highly functionalized benzofurans, indicating the chemical versatility of these compounds and their potential use in creating biologically active molecules (Schevenels et al., 2012).

Crystal Structure and Computational Studies

Understanding the crystal structure and conducting computational studies on benzofuran derivatives provides insights into their molecular properties and potential interactions with biological targets. Research in this area includes the characterization of derivatives using X-ray single crystal diffraction and theoretical investigations, offering a foundation for designing molecules with desired biological activities (Khelloul et al., 2016).

Molecular Rearrangements and Synthetic Applications

Studies have also focused on the molecular rearrangements of benzofuran derivatives and their applications in synthesis. For example, research on the rearrangement of tricyclic spirofuranoid into specific molecular systems highlights the synthetic utility of these compounds in organic chemistry (Sergeev et al., 1996).

properties

IUPAC Name

(2Z)-2-[(3-chlorophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4/c21-14-3-1-2-13(10-14)11-18-19(24)15-4-5-17(23)16(20(15)26-18)12-22-6-8-25-9-7-22/h1-5,10-11,23H,6-9,12H2/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXJANVUWUANHD-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)Cl)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)Cl)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one

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